5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride
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Overview
Description
5-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with an appropriate aldehyde or ketone to form the imidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazoles or amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-Isopropyl-1H-benzo[d]imidazole
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride
5-(1-ethyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride
Uniqueness: 5-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is unique due to its specific structural features, such as the isopropyl group and the pentylamine chain, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(1-propan-2-ylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.2ClH/c1-12(2)18-14-9-6-5-8-13(14)17-15(18)10-4-3-7-11-16;;/h5-6,8-9,12H,3-4,7,10-11,16H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTPKNQLJNLIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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